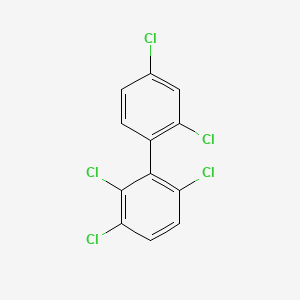

2,2',3,4',6-Pentachlorobiphenyl

描述

Background of Polychlorinated Biphenyls (PCBs) and Congener-Specific Research

PCBs are organochlorine compounds where chlorine atoms are attached to a biphenyl (B1667301) structure. wikipedia.org While they were manufactured as complex mixtures, such as Aroclors, research has increasingly focused on congener-specific analysis. This is because the physical, chemical, and toxicological properties of PCBs vary significantly between individual congeners. wordpress.comnih.gov This congener-specific approach is crucial for understanding the environmental fate and potential effects of these compounds. nih.gov Some PCBs share structural similarities and a toxic mode of action with dioxins, a group of highly toxic compounds. wikipedia.org These "dioxin-like" PCBs are of particular concern. wikipedia.org

Research Scope and Objectives Pertaining to 2,2',3,4',6-Pentachlorobiphenyl Environmental Studies

The primary goal of environmental studies on PCB 91 and other congeners is to understand their distribution, fate, and potential impacts. Key research objectives include:

Quantifying environmental levels: Determining the concentrations of specific congeners in various environmental media like soil and sediment. researchgate.netnih.gov

Identifying sources and transport pathways: Understanding how PCBs are released and move through the environment. wordpress.comnih.gov

Investigating biotransformation and metabolism: Studying how organisms process PCBs, which can influence their toxicity and persistence. nih.govnih.gov

Assessing potential for bioaccumulation and biomagnification: Examining how PCBs concentrate in organisms and move up the food chain. nih.gov

This research is essential for developing effective strategies to manage and remediate PCB-contaminated sites and to protect human and environmental health.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H5Cl5 | nih.gov |

| Molecular Weight | 326.4 g/mol | nih.gov |

| IUPAC Name | 1,2,4-trichloro-3-(2,4-dichlorophenyl)benzene | nih.govlgcstandards.com |

| CAS Number | 68194-05-8 | nih.govlgcstandards.com |

| XLogP3 | 6.3 | nih.gov |

Environmental Concentrations of PCB 91

| Matrix | Concentration Range | Location | Source |

| Residential Soil | 20 to 1700 ng/g dry weight (ΣPCB) | East Chicago, Indiana | nih.gov |

| Sediment | 410 to 91,000 ng/g dry weight (ΣPCBs) | Indiana Harbor and Ship Canal | nih.gov |

| Sediment | Mean concentrations have decreased in three of five OSPAR assessment areas | OSPAR Maritime Area | ospar.org |

| Soil | Up to 5,041 ng/g (Σ8 PCBs in sediment), up to 2,442.7 ng/g (Σ8 PCBs in soil) | Msunduzi River, South Africa | researchgate.net |

Biotransformation of this compound

The metabolism of PCBs is a complex process that can lead to the formation of various metabolites. nih.gov In a study on mice, the major metabolite of PCB 91 was identified as this compound-5-ol (5-91). nih.gov Hydroxylated metabolites (OH-PCBs) of PCB 91 were detected in blood, liver, and excreta. nih.gov The biotransformation of PCBs is significant because the resulting metabolites can have their own toxicological properties. nih.gov

属性

IUPAC Name |

1,2,4-trichloro-3-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-7(10(16)5-6)11-8(14)3-4-9(15)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKIGWXPPVZSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073608 | |

| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-05-8 | |

| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIU6O9X06D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Occurrence of 2,2 ,3,4 ,6 Pentachlorobiphenyl

Global and Regional Distribution Patterns of PCB Congeners

PCBs are ubiquitous environmental contaminants, found in air, water, soil, sediment, and biota across the globe, including remote locations like the polar regions and deep oceans. nih.govnih.gov Their distribution patterns are a result of historical usage, disposal practices, and their propensity for long-range atmospheric transport. nih.govgreenpeace.to

Concentrations and congener profiles vary significantly between regions. nih.gov Studies using butter as a bioindicator for atmospheric deposition have shown that ∑PCB concentrations are notably higher in the northern hemisphere, particularly in Europe and North America, compared to the southern hemisphere (e.g., Australia and New Zealand), which reflects the historical patterns of industrial use and emissions. greenpeace.to Within countries, there can be significant variability, with higher concentrations often found in more urbanized and industrialized areas. greenpeace.to For instance, butter samples from the U.S. East Coast have shown higher PCB levels than those from the West Coast or the Midwest. greenpeace.to

The composition of PCB congeners found in environmental samples often differs from the original commercial mixtures (like Aroclors) due to processes like weathering, partitioning, and biotransformation. nih.gov The specific physicochemical properties of each congener, including 2,2',3,4',6-pentachlorobiphenyl, influence its environmental fate and transport, leading to distinct congener "fingerprints" in different environmental matrices and geographic locations. nih.govnih.gov

Occurrence in Abiotic Environmental Matrices

Due to their chemical properties, PCBs like this compound are widespread in non-living environmental media. nih.gov They can be released into the environment from hazardous waste sites, through the disposal of old electrical equipment, and via unintentional formation during combustion processes. nih.govnih.gov

Sediments and Soils as Reservoirs

Sediments and soils are major environmental sinks and long-term reservoirs for PCBs. nih.gov Owing to their hydrophobic nature, PCBs strongly adsorb to organic matter and particulate matter, eventually settling in the sediment of rivers, lakes, and oceans. nih.gov This process removes them from the water column but creates a persistent source of contamination that can be reintroduced into the ecosystem through resuspension or bioturbation.

Table 1: Reported Concentrations of Total PCBs in Sediments and Soils from Various Locations

| Location | Matrix | Concentration Range | Notes |

|---|---|---|---|

| Lake Chapala, Mexico | Sediment | 0.55–3.29 ng/g dry weight | Samples collected in 2018-2019. mdpi.com |

| Msunduzi River, South Africa | Sediment | 214.21 to 610.45 ng/g dry weight | Reported as significantly exceeding guideline limits. researchgate.net |

| Msunduzi River Area, South Africa | Soil | 20.84 to 443.49 ng/g dry weight | General soil samples from the area. researchgate.net |

| Industrial Park, Northwest China | Soil | 9.76–151 pg/g (indicator PCBs) | Excludes the highly chlorinated CB-209. nih.gov |

Water Bodies (Freshwater, Marine, Estuarine Systems)

PCBs are found in both the dissolved and particulate phases in aquatic systems. researchgate.net Their concentrations in water are generally low due to their low solubility but can be significant in contaminated areas. nih.gov Pathways into aquatic environments include industrial and domestic discharges, atmospheric deposition, and runoff. nih.gov

A study of the San Francisco Estuary from 1993-1995 found that the geometric mean levels of total PCBs (sum of 58 congeners) in the water column ranged from 340 ng/L to 1600 ng/L. researchgate.net In a more recent study at Lake Chapala, a tropical freshwater lake in Mexico, total PCB concentrations in water were found to be between 1.43–2.98 ng/mL. mdpi.com In the Arctic Ocean, contemporary concentrations of ∑13PCBs in surface seawater are lower, ranging from 0.13 to 21 pg/L, with higher levels in shelf seas compared to the central ocean. nih.gov

Atmospheric Compartments and Long-Range Transport

The atmosphere is a primary pathway for the global distribution of PCBs. nih.gov These compounds can volatilize from contaminated soils, water, and waste sites and be transported over vast distances before being redeposited. nih.gov This process of "global distillation" is responsible for the presence of PCBs in remote ecosystems like the Arctic, far from their original sources. nih.gov

The pattern of congeners in the atmosphere is influenced by volatility, with lower-chlorinated PCBs generally being more mobile. greenpeace.to However, even pentachlorobiphenyls like PCB 95 are subject to significant atmospheric transport. nih.gov Deposition fluxes of ∑7PCBs at Pallas, a monitoring station in the Arctic, ranged from 100 to 300 ng/m²/year between 1997 and 2010. nih.gov The analysis of butter from 23 countries confirmed that atmospheric transport and deposition lead to widespread, low-level contamination of the food chain. greenpeace.to

Occurrence in Biotic Environmental Matrices

The lipophilic ("fat-loving") nature of PCBs leads to their accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. nih.gov As these compounds are passed up the food chain, their concentrations can increase at each successive trophic level, a phenomenon called biomagnification. nih.gov

Aquatic Organisms (Fish, Invertebrates)

Aquatic organisms are particularly vulnerable to PCB bioaccumulation from contaminated water, sediment, and food sources. mdpi.com Fish and marine invertebrates absorb these compounds through their gills, skin, and diet. mdpi.com

Studies have consistently found PCBs in aquatic life. In Lake Chapala, Mexico, PCB levels in three fish species ranged from 0.30 to 7.20 ng/g dry weight. mdpi.com In the White Sea, Russia, the major organochlorine contaminants in fish were DDT-related compounds and PCBs, with mean ∑PCB concentrations in Navaga fish at 41 ng/g wet weight. nih.gov A study of biota from Qilianyu Island in the South China Sea found that PCB concentrations in fish ranged from 6.88 to 113.2 ng/g lipid weight, with the congener profile being dominated by certain PCBs, including PCB 153. nih.gov Aquatic invertebrates, which form the base of many aquatic food webs, also accumulate these contaminants, providing a key entry point into the food chain. nih.govjcu.cz

Table 2: Reported Concentrations of Total PCBs in Aquatic Biota

| Location | Species | Tissue | Concentration Range |

|---|---|---|---|

| Lake Chapala, Mexico | Chirostoma spp. | Whole Body | 0.30–5.31 ng/g dry weight mdpi.com |

| Lake Chapala, Mexico | Cyprinus carpio (Common Carp) | Whole Body | 1.06–6.07 ng/g dry weight mdpi.com |

| Lake Chapala, Mexico | Oreochromis aureus (Tilapia) | Whole Body | 0.55–7.20 ng/g dry weight mdpi.com |

| White Sea, Russia | Eleginus navaga (Navaga) | Muscle | Mean: 41 ng/g wet weight nih.gov |

| White Sea, Russia | Gadus morhua (Cod) | Muscle | Mean: 16 ng/g wet weight nih.gov |

| Qilianyu Island, South China Sea | Various Fish Species | Muscle | 6.88–113.2 ng/g lipid weight nih.gov |

Environmental Fate and Transport of 2,2 ,3,4 ,6 Pentachlorobiphenyl

Processes Governing Environmental Mobility

The movement of 2,2',3,4',6-pentachlorobiphenyl through the environment is largely controlled by its inherent physicochemical properties, such as low water solubility and high lipophilicity. These characteristics influence its tendency to adhere to particles, vaporize into the atmosphere, and move with water systems.

Adsorption and Desorption Dynamics in Environmental Media

A defining characteristic of this compound is its strong tendency to adsorb to organic matter and soil particles. This process, known as sorption, significantly limits its mobility in soil and sediment. The high octanol-water partition coefficient (Kow) of PCBs indicates their preference for fatty tissues and organic carbon over water.

Studies on various PCB congeners have shown that adsorption is a key factor in their environmental distribution. For instance, research on the adsorption of 2,4,4'-trichlorobiphenyl (B50444) (PCB28) on biochar colloids demonstrated that the process is dominated by pore filling and π-π interactions. nih.gov Biochar with greater pore volume and aromaticity exhibited higher adsorption capacities. nih.gov While this study did not specifically examine this compound, the principles of sorption are broadly applicable across the PCB class. The desorption of these compounds is often slow and incomplete, a phenomenon known as hysteresis, which contributes to their long-term persistence in soil and sediment. nih.gov The desorption of PCB28 from biochar colloids was found to be significantly inhibited in groundwater samples compared to deionized water. nih.gov

| Parameter | Value | Reference |

| Soil Adsorption Coefficient (Koc) | 2.88e+5 L/kg (Predicted for 2,2',3,3',6-Pentachlorobiphenyl) | epa.gov |

This table presents a predicted value for a closely related pentachlorobiphenyl congener, illustrating the high sorption potential typical of these compounds.

Volatilization and Atmospheric Transport Processes

Despite their low vapor pressure, volatilization is a significant pathway for the environmental transport of PCBs, including this compound. researchgate.netresearchgate.net This process allows the compound to move from soil and water surfaces into the atmosphere, where it can be transported over long distances. The rate of volatilization is influenced by factors such as temperature, wind speed, and the physicochemical properties of the specific congener. researchgate.net

Research has shown that PCB loss from sediment through volatilization can be substantial, especially during drying periods. researchgate.net One study found that air-drying contaminated sediment at ambient temperature resulted in PCB volatilization losses of 14–23% within 24 hours. researchgate.net The loss of PCBs was strongly correlated with water loss. researchgate.net This indicates that processes like the evaporation of water from contaminated sites can significantly contribute to the atmospheric burden of these compounds. Once in the atmosphere, PCBs can exist in either the vapor phase or adsorbed to airborne particulate matter, facilitating their long-range transport to remote regions. researchgate.net

Leaching and Runoff in Hydrological Systems

Due to its strong adsorption to soil and sediment particles, the leaching of this compound into groundwater is generally considered a minor transport pathway. Its low water solubility further limits its mobility in the aqueous phase. However, transport via surface runoff can be a significant process, particularly in areas with high levels of soil contamination.

During rainfall events, soil particles to which the compound is adsorbed can be eroded and carried into nearby water bodies. This process, known as sediment-facilitated transport, is a primary mechanism for the introduction of PCBs into aquatic ecosystems. The partitioning of the compound between the dissolved and particulate phases in the water column will then determine its subsequent fate, including deposition into bottom sediments or uptake by aquatic organisms.

Bioavailability and Uptake Mechanisms in Environmental Organisms

The bioavailability of this compound refers to the fraction of the total amount of the chemical in the environment that is available for uptake by living organisms. Its high lipophilicity drives its accumulation in the fatty tissues of organisms, a process known as bioaccumulation.

Biotic Uptake from Water and Sediment

Aquatic organisms can take up this compound directly from the surrounding water and sediment. For organisms living in the water column, uptake primarily occurs across respiratory surfaces, such as gills, and through direct contact with contaminated water. The efficiency of this uptake is influenced by the concentration of the dissolved chemical and the organism's physiological characteristics.

For benthic organisms, which live in or on the sediment, uptake can occur through direct contact with and ingestion of contaminated sediment particles. The organic carbon content of the sediment plays a crucial role in determining the bioavailability of the compound, with higher organic carbon levels generally leading to lower bioavailability due to stronger sorption.

Dietary Bioaccumulation Pathways

Dietary intake is a major pathway for the bioaccumulation of this compound, especially in higher trophic level organisms. nih.gov As the compound moves up the food chain, it becomes increasingly concentrated in the tissues of predators, a process known as biomagnification. This is because the compound is resistant to metabolic breakdown and is efficiently retained in fatty tissues.

For example, a small fish may accumulate the compound from the water and its food. When a larger fish consumes many of these smaller fish, it accumulates the total body burden of the compound from its prey. This process continues up the food chain, leading to the highest concentrations in top predators such as large fish, marine mammals, and birds of prey. The structure of the PCB congener can influence its bioaccumulation potential. For instance, some studies have investigated the effects of specific pentachlorobiphenyls, such as 2,2',4,6,6'-pentachlorobiphenyl, on biological systems. nih.gov

| Parameter | Value | Reference |

| Bioconcentration Factor (BCF) | 1.02e+5 L/kg (Predicted for 2,2',3,3',6-Pentachlorobiphenyl) | epa.gov |

| Fish Biotransformation Half-Life (Km) | 347 days (Predicted for 2,2',3,3',6-Pentachlorobiphenyl) | epa.gov |

This table provides predicted values for a closely related pentachlorobiphenyl congener, highlighting the high potential for bioconcentration and persistence in fish.

Modeling Environmental Transport and Distribution of PCB Congeners

Predictive Models for Long-Range Atmospheric Transport

Due to their semi-volatile nature, PCBs can undergo long-range atmospheric transport, reaching remote areas far from their original sources. envirocomp.com Predictive models for this transport are essential for understanding the global distribution of congeners like this compound. These models consider processes such as emission, atmospheric advection and dispersion, deposition (both wet and dry), and degradation. envirocomp.com

The atmospheric residence time, or the time it takes for 50% of a pollutant to be removed from the atmosphere, is a key parameter in these models. envirocomp.com A longer atmospheric half-life indicates a greater potential for long-range transport. envirocomp.com For example, an atmospheric residence time of 24 hours can result in transport over 400 km with an average wind speed of 5 m/s. envirocomp.com Models often simulate the "grasshopper effect," where PCBs volatilize in warmer regions, are transported through the atmosphere, and then deposit in cooler regions, leading to their accumulation in polar areas. envirocomp.com The accuracy of these models depends on reliable data for parameters like atmospheric hydroxylation rates, which for some pentachlorobiphenyls are in the range of 6.31e-13 cm3/molecule*sec. epa.gov

Hydrodynamic and Sediment Transport Models

In aquatic environments, the fate of this compound is closely linked to hydrodynamic and sediment transport processes. researchgate.net Due to their hydrophobicity, PCBs tend to adsorb to organic matter in soil and sediment, making these compartments significant sinks. epa.govcdc.gov Hydrodynamic models simulate water flow, which influences the transport of both dissolved and particle-bound PCBs. arxiv.org

Sediment transport models are crucial for predicting the movement and burial of contaminated sediments. arxiv.org These models can be coupled with hydrodynamic models to simulate the resuspension, transport, and deposition of sediment particles to which PCBs are sorbed. arxiv.org The partitioning coefficient (Kp) between sediment/soil and water is a critical input for these models, and it can be influenced by factors like the fraction of organic carbon and soot in the sediment. hudsonriver.org For some PCB congeners, specific models have been developed to better predict their partitioning behavior, although outliers like PCB #89 (2,2',3,4,6'-pentachlorobiphenyl) have been noted in certain model-fitting evaluations. hudsonriver.org

Recent advancements in sediment transport modeling include the use of a moment approach to better represent the vertical velocity profile of water flow, which can improve the accuracy of predicting near-bed sediment movement and, consequently, the transport of associated contaminants like PCBs. arxiv.org

Food Web Bioaccumulation and Trophic Transfer Models

Once in an aquatic or terrestrial ecosystem, this compound can bioaccumulate in organisms and biomagnify through the food web. researchgate.netsfu.ca Food web bioaccumulation models are used to predict the concentration of PCBs in various organisms at different trophic levels. sfu.ca These models consider the organism's characteristics (e.g., lipid content, weight), the chemical's properties (e.g., Kow), and the feeding relationships within the food web. sfu.caepa.gov

A key concept in these models is the bioaccumulation factor (BAF), which relates the concentration of a chemical in an organism to its concentration in the surrounding environment (e.g., water or sediment). sfu.ca For example, one study noted that for a series of polychlorinated diphenyl ethers (PCDEs), the log-transformed bioaccumulation factors (BCFs) in different aquatic species ranged from 2.42 to 4.03 L/kg, demonstrating species-specific accumulation. nih.gov Biota-Sediment Accumulation Factors (BSAFs) are specifically used to link contaminant concentrations in sediments to their accumulation in benthic organisms. hudsonriver.org

These models often follow a kinetic approach, calculating uptake rates (e.g., from water via gills, from diet) and elimination rates (e.g., respiration, fecal egestion, metabolic transformation, growth dilution). epa.gov The structure of the food web, including the number of trophic levels, is a critical component of these models. epa.gov For instance, a common model structure includes phytoplankton, zooplankton, benthic invertebrates, and several size classes of fish. epa.gov The accuracy of these models is crucial for assessing the risk of PCBs to wildlife and humans who consume contaminated organisms. sfu.ca

Interactive Data Table: Physicochemical Properties Relevant to Environmental Modeling

| Property | Value | Unit |

| Soil Adsorption Coefficient (Koc) | 2.88e+5 | L/kg |

| Bioconcentration Factor | 1.02e+5 | L/kg |

| Atmospheric Hydroxylation Rate | 6.31e-13 | cm³/molecule·sec |

| XLogP3 | 6.3 | |

| Molecular Weight | 326.4 | g/mol |

Degradation and Transformation Pathways of 2,2 ,3,4 ,6 Pentachlorobiphenyl

Abiotic Degradation Mechanisms

Abiotic degradation of PCB-95 involves non-biological processes, primarily driven by light energy and chemical reactions in the environment.

Photolytic degradation is a significant abiotic process for PCBs in the environment. researchgate.net This process is initiated when PCBs absorb light energy, leading to the cleavage of carbon-chlorine bonds. The degradation of PCBs through photolysis is influenced by several factors, including the structure of the PCB congener, the presence of catalysts, the nature of the solvent, and the presence of oxidants. researchgate.netnih.gov

Sunlight-induced degradation is considered an environmentally friendly method for breaking down PCBs. researchgate.netnih.gov Studies have shown that the presence of substances like nano-TiO2 can catalyze the photodegradation of some PCBs. nih.gov The efficiency of photolysis can be enhanced by the presence of oxidants such as hydrogen peroxide (H₂O₂). nih.gov For some PCBs, the degradation rate is significantly faster in the presence of UV light and H₂O₂. nih.gov The primary products of photolytic degradation are typically less chlorinated PCB congeners, and with prolonged exposure, biphenyl (B1667301) can be formed. researchgate.net

A study on the photodegradation of various PCBs on suspended particles from the Yellow River revealed that the photochemical activity of PCBs is enhanced by the molecule's hydrophobicity, a more positive charge on the aromatic carbon atoms, and the presence of chlorine atoms adjacent to the carbon bridge. nih.gov The study also indicated that in environments containing natural organic matter, superoxide (B77818) radicals (•O₂⁻) and singlet oxygen (¹O₂) contribute more to the degradation of more hydrophobic PCBs, while hydroxyl radicals (•OH) are more influential in the breakdown of less hydrophobic PCBs. nih.gov

In aquatic environments, chemical transformations of PCBs can occur, although they are generally slow processes. Reductive dechlorination, a key transformation pathway, can happen under certain conditions. For instance, studies have demonstrated that vitamin B12 can mediate the reductive dechlorination of some PCB congeners. nih.gov

Biotic Degradation Mechanisms (Biodegradation)

Biotic degradation, or biodegradation, involves the breakdown of 2,2',3,4',6-pentachlorobiphenyl by living organisms, particularly microorganisms. nih.govresearchgate.netoup.com This is a key process in the natural attenuation and engineered bioremediation of PCB-contaminated sites. nih.govwikipedia.org

Aerobic biodegradation of PCBs occurs in the presence of oxygen and is primarily carried out by bacteria that can use biphenyl as a carbon source. asm.orgresearchgate.net The initial step in this pathway is the oxidation of the biphenyl rings by a biphenyl dioxygenase enzyme, which requires two adjacent unchlorinated carbon atoms. researchgate.netepa.gov This process leads to the formation of chlorinated benzoic acids, which can be further metabolized. researchgate.netresearchgate.net

The biodegradability of PCB congeners generally decreases as the number of chlorine atoms increases. nih.gov Congeners with chlorine atoms at the 2,2'- (double ortho) positions are known to be poorly degraded under aerobic conditions. nih.gov

Several bacterial genera have been identified as capable of aerobically degrading PCBs, including:

Rhodococcus nih.gov

Burkholderia nih.gov

Luteibacter nih.gov

Williamsia nih.gov

Pseudomonas nih.govfrontiersin.org

Microbacterium nih.gov

Bacillus nih.gov

Ralstonia nih.gov

A recent study highlighted a newly identified bacterium, Microbacterium paraoxydans, which demonstrated efficient degradation of a pentachlorobiphenyl. nih.gov The study found that intracellular enzymes from this bacterium were responsible for the degradation and identified key metabolites such as 1,2,4-benzenetriol. nih.gov

Table 1: Aerobic PCB-Degrading Microorganisms and their Characteristics

| Microorganism Genus | Key Enzymes/Pathways | Target PCBs | Reference |

| Rhodococcus | Biphenyl dioxygenase | Wide range of congeners | nih.gov |

| Burkholderia | Biphenyl dioxygenase | Broad congener specificity, similar to Rhodococcus | nih.gov |

| Microbacterium | Intracellular enzymes | Pentachlorobiphenyl | nih.gov |

| Pseudomonas | Biphenyl dioxygenase | Aroclor 1254 | nih.govfrontiersin.org |

| Arthrobacter | Biphenyl dioxygenase | Aroclor 1254 | nih.gov |

Under anaerobic (oxygen-free) conditions, the primary biodegradation pathway for highly chlorinated PCBs like this compound is reductive dechlorination. researchgate.netoup.comwikipedia.org In this process, the PCB molecule serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. asm.orgnih.gov This reaction is a two-electron transfer, and the proton source for the hydrogen atom is water. asm.orgnih.govnih.gov

Reductive dechlorination typically removes chlorine atoms from the meta and para positions of the biphenyl rings first, leading to the accumulation of less-chlorinated, ortho-substituted congeners. oup.comepa.gov These less-chlorinated products are generally less toxic and more susceptible to subsequent aerobic degradation. nih.govepa.gov

For example, the anaerobic dechlorination of 2,3,4,5,6-pentachlorobiphenyl (B96224) has been shown to proceed through the following steps:

Removal of a meta chlorine to form 2,3,4,6-tetrachlorobiphenyl. researchgate.netoup.com

Further dechlorination to 2,4,6-trichlorobiphenyl. researchgate.netoup.com

Subsequent steps can lead to the formation of dichlorobiphenyls, monochlorobiphenyls, and ultimately biphenyl. researchgate.net

A variety of anaerobic microorganisms, often acting in consortia, are responsible for the reductive dechlorination of PCBs. While isolating pure cultures of these bacteria has been challenging, several key groups have been implicated. researchgate.net

Members of the phylum Chloroflexi , particularly the genus Dehalococcoides , are well-known for their ability to reductively dechlorinate a wide range of chlorinated compounds, including PCBs. researchgate.net Some strains of Dehalococcoides mccartyi have been shown to dechlorinate commercial PCB mixtures like Aroclor 1260. researchgate.net Other implicated genera within Chloroflexi include Dehalobium and Dehalogenimonas . researchgate.net Additionally, members of the genus Dehalobacter have been linked to PCB reductive dechlorination. researchgate.net

Table 2: Microbial Genera Implicated in Anaerobic Reductive Dechlorination of PCBs

| Microbial Genus | Phylum | Key Role | Reference |

| Dehalococcoides | Chloroflexi | Reductive dechlorination of highly chlorinated PCBs | researchgate.netresearchgate.net |

| Dehalobium | Chloroflexi | Implicated in PCB dechlorination | researchgate.net |

| Dehalogenimonas | Chloroflexi | Implicated in PCB dechlorination | researchgate.net |

| Dehalobacter | Firmicutes | Implicated in PCB reductive dechlorination | researchgate.net |

Factors Influencing Degradation Rates of PCB Congeners

The persistence of Polychlorinated Biphenyls (PCBs), including the this compound congener, in the environment is not uniform. The rate of degradation is significantly influenced by local environmental conditions, the composition and activity of microbial communities, and the specific chemical structure of the PCB molecule itself.

Environmental Conditions (pH, Temperature, Redox Potential)

Environmental parameters play a critical role in dictating the pathways and efficiency of PCB degradation. The redox potential, in particular, determines the primary mechanism of breakdown.

Redox Potential : Under anaerobic conditions, such as those found in deep sediments, reductive dechlorination is the dominant transformation process. researchgate.netnih.govnih.gov This process involves microorganisms using PCB congeners as electron acceptors, leading to the sequential removal of chlorine atoms. nih.govwikipedia.org This typically results in the formation of lower-chlorinated congeners that are often less toxic and more susceptible to further degradation. nih.gov Studies on other pentachlorobiphenyl isomers have shown that this dechlorination happens preferentially at the meta and para positions. oup.com Conversely, aerobic conditions favor oxidative degradation, where bacteria use oxygenases to break down the biphenyl structure. nih.govosti.gov A sequential anaerobic-aerobic process is considered a potential pathway for complete mineralization, where anaerobic dechlorination creates less chlorinated products that are then broken down by aerobic bacteria. researchgate.netnih.govnih.gov

pH : The acidity or alkalinity of the environment can affect the enzymatic activity of degrading microbes. For instance, research on the intracellular enzymes of Microbacterium paraoxydans, a bacterium capable of degrading pentachlorobiphenyl, found that the optimal condition for complete degradation was at a pH of 6.0. researchgate.net

Temperature : Temperature influences microbial metabolic rates and thus the speed of biodegradation. While specific optimal temperatures can vary significantly depending on the microbial species involved, degradation processes generally slow at very low temperatures and can be inhibited at very high temperatures that are detrimental to microbial life.

Microbial Community Structure and Activity

The degradation of this compound is fundamentally a biological process driven by diverse microbial communities. The presence and activity of specific microorganisms are paramount for transformation to occur.

Under anaerobic conditions, consortia of microorganisms, including sulfate-reducing and methanogenic bacteria, are known to carry out reductive dechlorination. oup.com Some research suggests that organisms within the Chloroflexi phylum, such as Dehalococcoides species, may be capable of using PCBs in their respiration. researchgate.net

Table 1: Examples of Microorganisms Involved in PCB Degradation

| Microbial Group | Degradation Condition | Degradation Pathway | Relevant Genera/Species |

|---|---|---|---|

| Bacteria | Anaerobic | Reductive Dechlorination | Dehalococcoides spp. |

| Bacteria | Aerobic | Oxidative Degradation | Burkholderia, Pseudomonas, Rhodococcus, Microbacterium paraoxydans |

| Cyanobacteria | Aerobic | Oxidative Degradation | Anabaena PD-1 |

Congener Specificity in Degradation Resistance

The chemical structure of a PCB congener is a primary determinant of its resistance to degradation. Two main factors are at play: the number of chlorine atoms and their position on the biphenyl rings.

Generally, biodegradability decreases as the number of chlorine atoms increases. researchgate.netwikipedia.org Highly chlorinated PCBs, those with five or more chlorines like this compound, are more persistent and resistant to aerobic degradation than their lower-chlorinated counterparts. nih.govnih.gov

The placement of chlorine atoms is also crucial. The presence of chlorine atoms at the ortho positions (carbons 2, 2', 6, and 6') significantly increases a congener's resistance to degradation. wikipedia.org These ortho-substituted chlorines create steric hindrance, which can prevent the enzymes responsible for degradation from accessing the biphenyl rings. wikipedia.org Furthermore, for aerobic degradation via the common 2,3-dioxygenase pathway, the presence of two adjacent, unchlorinated carbon atoms is required. epa.gov

The congener this compound possesses five chlorine atoms, including three in ortho positions (2, 2', and 6'). This high degree of chlorination combined with multiple ortho-chlorines makes it particularly recalcitrant to microbial degradation, especially under aerobic conditions. Anaerobic reductive dechlorination is the more likely pathway for its initial transformation, which would involve the removal of meta or para chlorines before the more resistant ortho chlorines are targeted. researchgate.netepa.gov

Formation and Fate of Hydroxylated Metabolites (OH-PCBs) in Environmental Systems

One of the significant transformation pathways for PCBs in the environment is hydroxylation, which leads to the formation of hydroxylated PCBs (OH-PCBs). nih.gov These compounds are considered a distinct class of contaminants with their own environmental behaviors and toxicological profiles. nih.govnih.gov

OH-PCBs are produced through the metabolic activities of various organisms as they process the parent PCB compounds. nih.gov For example, studies have shown that whole poplar plants can metabolize PCB congeners into hydroxylated forms. Research on 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB95), a different isomer, demonstrated its transformation into 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl within the plant's roots. nih.gov This suggests that phytotransformation can be an environmental source of OH-PCBs. nih.gov

Microbial activity in sediments is another key source of OH-PCBs. acs.org The oxidation of PCBs by microorganisms can lead to the generation of these hydroxylated derivatives. acs.org Abiotic reactions with hydroxyl radicals in the environment can also contribute to their formation. nih.govresearchgate.net

Once formed, the fate of OH-PCBs in the environment is complex. They have been detected in various environmental compartments, including water, sediment, and animal tissues. nih.govresearchgate.net Their increased polarity compared to parent PCBs can alter their partitioning behavior and bioavailability. Evidence suggests that OH-PCBs can be further transformed, for instance, into methoxylated PCBs by microbial action in sediments. acs.org They may also be subject to further degradation or sequestration. However, their persistence and potential to bioaccumulate in food webs are areas of ongoing research and environmental concern. nih.govacs.org

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | PCB 89 |

| 2,2',3,5',6-pentachlorobiphenyl | PCB 95 |

| 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl | 4'-OH-PCB95 |

| Polychlorinated Biphenyl | PCB |

| Hydroxylated Polychlorinated Biphenyl | OH-PCB |

| 1,2,4-benzenetriol | - |

Analytical Methodologies for 2,2 ,3,4 ,6 Pentachlorobiphenyl in Environmental Research

Sample Preparation Techniques for Diverse Environmental Matrices

The analysis of 2,2',3,4',6-Pentachlorobiphenyl in various environmental samples—such as soil, sediment, water, and biological tissues—necessitates meticulous sample preparation to isolate the target compound from complex matrices and remove interfering substances. cdc.gov This preparatory phase is critical for achieving accurate and reliable results.

Extraction Methods

The initial step in sample preparation is the extraction of PCBs from the sample matrix. cdc.gov The choice of extraction method depends on the sample type and its physical and chemical properties. Commonly employed techniques include:

Solid-Phase Extraction (SPE): This technique is frequently used for aqueous samples, where PCBs are concentrated from water onto a solid sorbent. cdc.gov SPE is valued for its efficiency and reduced solvent consumption compared to traditional methods.

Soxhlet Extraction: A classic and robust method, Soxhlet extraction is often recommended for solid samples like soil and sediment. cdc.govthermofisher.comnih.gov The U.S. Environmental Protection Agency (EPA) endorses this method, often using a hexane (B92381) and acetone (B3395972) mixture, for isolating PCBs from soil. nih.gov

Accelerated Solvent Extraction (ASE): Also known as pressurized fluid extraction, ASE is a more modern technique that utilizes elevated temperatures and pressures to enhance the extraction process. thermofisher.comanaliticaweb.com.br This method significantly reduces extraction time and solvent usage compared to Soxhlet extraction. analiticaweb.com.br

Liquid-Liquid Extraction (LLE): This method, particularly the separatory funnel technique, is a conventional approach for extracting PCBs from aqueous samples using an immiscible organic solvent. cdc.govthermofisher.com

The following table provides a comparative overview of these extraction methods:

| Extraction Method | Principle | Typical Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid phase and a liquid phase. | Water | Low solvent use, high concentration factor. | Matrix effects can be significant. |

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Soil, Sediment, Tissue | Exhaustive extraction, well-established. | Time-consuming, large solvent volume. |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Soil, Sediment, Tissue | Fast, low solvent use, automated. | High initial instrument cost. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Water | Simple, requires minimal specialized equipment. | Can be labor-intensive, may form emulsions. |

Clean-up and Fractionation Procedures

Following extraction, the resulting extract contains not only the target PCBs but also a variety of other co-extracted compounds that can interfere with the final analysis. Therefore, a clean-up step is essential to remove these interferences. cdc.gov Common clean-up techniques include:

Column Chromatography: This is a widely used technique where the extract is passed through a column packed with an adsorbent material like silica (B1680970) gel, Florisil, or activated carbon. cdc.gov These materials help in separating PCBs from interfering compounds based on their polarity.

Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high-molecular-weight interferences, such as lipids, from biological and fatty samples. cdc.gov

Dispersive Solid-Phase Extraction (d-SPE): A variation of SPE, d-SPE involves adding the sorbent directly to the sample extract, followed by mixing and centrifugation. ingenieria-analitica.com This method is often used for cleaning up extracts from complex matrices like waste oil. ingenieria-analitica.com

Instrumental Analysis for Quantification and Confirmation

Once the sample has been extracted and cleaned, instrumental analysis is performed to separate, identify, and quantify this compound.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) has traditionally been a workhorse for PCB analysis. cdc.govepa.gov The ECD is highly sensitive to halogenated compounds like PCBs, making it well-suited for detecting the low concentrations typically found in environmental samples. cdc.gov While GC-ECD provides excellent sensitivity, it can be susceptible to interferences from other co-eluting chlorinated compounds. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS, HRMS)

Gas chromatography coupled with mass spectrometry (GC-MS) offers greater selectivity and confirmation capabilities compared to GC-ECD. cdc.govthermofisher.com

Low-Resolution Mass Spectrometry (LRMS): Often used in tandem mass spectrometry (MS/MS) mode, LRMS provides enhanced selectivity by monitoring specific precursor-to-product ion transitions, which helps to reduce matrix interference. thermofisher.combohrium.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides very high mass accuracy, allowing for the precise determination of the elemental composition of an ion. cdc.govnih.goveurofinsus.com This high level of specificity is crucial for differentiating PCB congeners from other compounds with the same nominal mass, making HRMS the gold standard for congener-specific PCB analysis. nih.goveurofinsus.com EPA Method 1668, for instance, utilizes HRGC/HRMS for the measurement of individual PCB congeners in various matrices. cdc.gov

The following table summarizes the key features of these detection methods:

| Instrumental Technique | Principle | Selectivity | Sensitivity | Confirmation |

|---|---|---|---|---|

| GC-ECD | Measures the decrease in current from a radioactive source caused by electron-capturing compounds. | Moderate | High | Limited (based on retention time) |

| GC-MS/MS | Ions are fragmented and specific fragment ions are detected, increasing selectivity. | High | High | Good (based on mass transitions) |

| GC-HRMS | Measures mass-to-charge ratio with very high accuracy. | Very High | Very High | Excellent (based on accurate mass) |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) for Congener Separation

The separation of all 209 PCB congeners in a single analysis is a significant analytical challenge due to their structural similarity. gcms.czosti.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) has emerged as a powerful technique to address this challenge. gcms.czosti.gov GCxGC utilizes two columns with different stationary phases, providing a much higher separation power than conventional one-dimensional GC. gcms.cz This enhanced separation, combined with the fast acquisition speeds of TOFMS, allows for the resolution of many co-eluting PCB congeners, which is critical for accurate quantification and toxicological assessment. gcms.czresearchgate.net Studies have shown that GCxGC-TOFMS can separate a significantly higher number of PCB congeners compared to single-column GC-MS methods. researchgate.net

Quality Assurance and Quality Control in Congener-Specific Analysis

The accurate and reliable quantification of this compound (PCB 91) in environmental samples is critically dependent on a robust Quality Assurance (QA) and Quality Control (QC) program. epa.gov Congener-specific analysis, which aims to separate and measure individual polychlorinated biphenyl (B1667301) (PCB) congeners, demands stringent QC measures to ensure data quality and comparability. epa.govwa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate that laboratories performing this type of analysis must operate a formal quality assurance program. epa.gov

Key components of a QA/QC program for the analysis of PCB 91 include an initial demonstration of laboratory capability, followed by the routine analysis of QC samples with each analytical batch. epa.gov These measures are designed to monitor and evaluate the performance of the entire analytical system, from sample preparation to instrumental analysis. epa.govepa.gov

Core QA/QC procedures include:

Method Blanks: An analyte-free matrix is carried through the entire sample preparation and analysis process to assess for potential contamination introduced by the laboratory environment, reagents, or equipment. epa.gov

Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of this compound and other target congeners from a source independent of the calibration standards. The recovery of the analyte is used to evaluate the accuracy of the analytical method. epa.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a field sample, which is then split and analyzed in duplicate. This helps to assess the effect of the sample matrix on the analytical method's accuracy and precision. epa.gov

Labeled Compounds/Surrogates: Isotopically labeled analogs of PCBs, such as ¹³C-labeled congeners, are added to every sample before extraction. epa.govwa.gov The recovery of these surrogates provides a measure of the efficiency of the extraction and cleanup process for each individual sample and is used to correct the final concentration of the native congeners. epa.gov

Sample preparation itself is a critical control point, involving extraction, concentration, and cleanup steps designed to remove interfering compounds from the sample extract. epa.govcdc.gov Techniques such as Florisil® column cleanup are employed to separate PCBs from other co-extracted substances that could interfere with chromatographic analysis. epa.gov The effectiveness of these cleanup procedures is vital for achieving the low detection limits required in environmental monitoring. wa.goveurofinsus.com

Below is an interactive table summarizing the essential QA/QC checks in congener-specific analysis.

| QA/QC Procedure | Purpose | Monitored Parameter | Acceptance Criteria |

| Method Blank | Assess laboratory contamination | Analyte concentration | Below reporting limit |

| Laboratory Control Sample (LCS) | Evaluate method accuracy | Percent Recovery | Typically 70-130% (varies by method) |

| Matrix Spike (MS) | Assess matrix effect on accuracy | Percent Recovery | Laboratory-defined limits |

| Matrix Spike Duplicate (MSD) | Assess matrix effect on precision | Relative Percent Difference (RPD) | Laboratory-defined limits |

| Labeled Compound (Surrogate) | Monitor individual sample performance | Percent Recovery | Method-specific limits |

| Certified Reference Material (CRM) | Validate overall method accuracy | Measured vs. Certified Value | Within certified uncertainty range |

Interlaboratory Comparison and Harmonization of Methods

Ensuring that analytical results for this compound are comparable across different laboratories and studies is a significant challenge in environmental research. nih.gov Interlaboratory comparison studies and the harmonization of analytical methods are essential for establishing a consistent and reliable dataset on a global scale. nih.govnist.gov These efforts are crucial for regulatory purposes, for assessing long-range environmental transport, and for accurately evaluating the risks associated with PCB exposure. nih.gov

Historically, PCB analysis was often performed by quantifying commercial mixtures known as Aroclors. epa.goveurofinsus.com However, this approach has limitations, as environmental weathering and biodegradation can alter the original Aroclor pattern, leading to inaccurate quantitation. wa.govsgsaxys.com Furthermore, Aroclor analysis does not provide information on the concentration of individual, more toxic congeners. wa.goveurofinsus.com The shift towards congener-specific analysis represents a significant step in method harmonization, providing more accurate and toxicologically relevant data. sgsaxys.com

The primary tools for achieving harmonization and ensuring data comparability are:

Certified Reference Materials (CRMs): The availability of CRMs for various matrices (e.g., soil, sediment, tissue, water) with certified values for this compound and other congeners is fundamental. sigmaaldrich.comlgcstandards.com Laboratories can analyze these materials to demonstrate their proficiency and the traceability of their results to a common standard. sigmaaldrich.com Organizations like the National Institute of Standards and Technology (NIST) and commercial suppliers produce these materials. lgcstandards.com

Standardized Methods: The development and adoption of standardized methods, such as EPA Method 1668, provide a unified protocol for congener-specific analysis. epa.govsgsaxys.com These methods specify detailed procedures for extraction, cleanup, instrumental analysis, and QA/QC, reducing variability between laboratories. epa.gov While high-resolution mass spectrometry (HRMS) methods like EPA 1668 offer high sensitivity and specificity, efforts are also underway to validate more accessible gas chromatography-mass spectrometry (GC-MS) methods to allow for wider implementation. sgsaxys.com

The goal of these harmonization efforts is to ensure that the selection of analytes is consistent and that data sets are more complete, which is critical for accurate risk assessment. nih.gov A more harmonized approach prevents the underestimation of risks by focusing too narrowly on a small subset of congeners and provides a more comprehensive picture of PCB contamination. nih.gov

The following table provides an overview of the types of certified reference materials used to support method harmonization for PCB congener analysis.

| CRM Type | Description | Purpose in Harmonization |

| Solution Standards | Solutions of individual or mixed PCB congeners in a solvent (e.g., isooctane). accustandard.comrestek.com | Used for instrument calibration, verifying peak identification, and preparing laboratory control samples. |

| Matrix CRMs (e.g., Soil, Sediment) | Natural matrices containing certified concentrations of PCB congeners. sigmaaldrich.com | Validates the entire analytical method, including extraction efficiency and cleanup, for a specific sample type. |

| Tissue CRMs (e.g., Fish, Human) | Biological tissues with certified PCB congener concentrations. | Crucial for validating methods used in bioaccumulation and human exposure studies. |

| Aroclor Standards | Solutions of historical commercial PCB mixtures. accustandard.com | Used for historical comparison and for identifying potential sources of contamination. |

Environmental Remediation and Management Strategies for 2,2 ,3,4 ,6 Pentachlorobiphenyl Contamination

In-Situ Remediation Technologies for Contaminated Sites

In-situ technologies are often preferred as they minimize site disruption and reduce the costs and risks associated with transporting hazardous materials. nih.gov These methods aim to destroy, contain, or reduce the bioavailability of contaminants directly within the soil or sediment.

Bioremediation Approaches (e.g., Bioaugmentation, Biostimulation)

Bioremediation harnesses natural microbial processes to break down pollutants. For PCBs, this can involve anaerobic or aerobic pathways. Anaerobic bacteria can reductively dehalogenate highly chlorinated PCBs by replacing chlorine atoms with hydrogen, resulting in less chlorinated congeners that can then be degraded aerobically. clu-in.org

Biostimulation involves stimulating indigenous microorganisms capable of degrading contaminants by adding nutrients or electron donors. researchgate.net For anaerobic PCB degradation, this can be achieved by "halopriming" with halogenated aromatic compounds. frontiersin.org The addition of substances like ferrous sulfate (B86663) or electron donors such as glucose or methanol (B129727) has been shown to stimulate the dechlorination process in contaminated soils and sediments. clu-in.orgpurdue.edu

Bioaugmentation involves introducing specific, often non-native, microorganisms to a contaminated site to enhance the degradation of target pollutants. researchgate.net Research has identified several bacterial strains with the ability to degrade PCBs. nih.gov For example, consortia of bacteria have demonstrated the ability to dechlorinate pentachlorobiphenyls. clu-in.org In some cases, repeated applications of PCB-degrading bacteria, such as Arthrobacter sp. and Ralstonia eutrophus, combined with surfactants to increase PCB bioavailability, have resulted in significant removal of Aroclor 1242 from soil. nih.gov

| Bioremediation Approach | Description | Key Findings/Examples | References |

| Biostimulation | Addition of nutrients or primers to stimulate native microbial populations. | Addition of ferrous sulfate stimulated dechlorination of PCBs in soil. Glucose or methanol served as effective electron donors, increasing dechlorination. | clu-in.org, purdue.edu |

| Bioaugmentation | Introduction of specific microorganisms to the contaminated site. | A methanogenic granular consortium completely dechlorinated 2,3,4,5,6-pentachlorobiphenyl (B96224) to biphenyl (B1667301) in laboratory settings. Co-cultures of Arthrobacter sp. and Ralstonia eutrophus removed 55-59% of Aroclor 1242 from soil. | clu-in.org, nih.gov |

| Combined Approach | Using SediMite™ (activated carbon pellets) combined with PCB-degrading microbes. | Reduced PCBs in sediment by ~25%, in surface water by ~35%, and in porewater by 64% after five months in the Christina River. | umbc.edu |

Chemical Dechlorination and Immobilization

Chemical treatment methods aim to either break down the PCB molecule or lock it in place to prevent it from migrating or being taken up by organisms.

Chemical Dechlorination involves the use of chemical reagents to remove chlorine atoms from the biphenyl structure, rendering the molecule less toxic. frontiersin.org This can be achieved through reductive dechlorination using agents like zero-valent metals. cabidigitallibrary.org Laboratory studies have shown that treatments using palladium (Pd) as a catalyst with zero-valent iron (ZVI) can achieve rapid destruction of PCB congeners. cabidigitallibrary.org

Immobilization reduces the risk posed by contaminants by decreasing their mobility and bioavailability in the environment. clu-in.org A primary method for immobilizing PCBs is the application of activated carbon. eponline.comcarbtrol.com Activated carbon has a highly porous structure with a vast surface area that effectively adsorbs hydrophobic compounds like PCBs, binding them tightly to the sediment or soil particles. frontiersin.orgeponline.comacs.org This process significantly reduces the concentration of PCBs in the water and their uptake by organisms in the food web. umbc.eduacs.org Field studies have demonstrated that amending sediments with activated carbon can reduce PCB availability by 81-90%. nih.gov Another immobilization technique is stabilization/solidification (S/S), which uses additives like cement and organophilic clay to physically entrap and chemically bind contaminants within a solid matrix. clu-in.orgepa.gov

Capping and Containment Strategies

Capping is a physical containment method that involves placing a clean layer of material over the contaminated sediment or soil. This barrier isolates the contaminants, preventing their resuspension and transport into the water column and limiting exposure to benthic organisms. Materials used for capping can include clean sand, gravel, or specialized multi-layer systems incorporating geotextiles and reactive materials like activated carbon. This strategy is often used in aquatic environments to manage large areas of contaminated sediment where removal is not feasible. In some cases, interim measures like encapsulation with plastic sheeting can be used for temporary containment.

Ex-Situ Remediation Technologies

Ex-situ technologies involve the excavation of contaminated soil or sediment, followed by treatment at the surface or off-site. These methods allow for more control over the treatment process but are generally more disruptive and costly. nih.govresearchgate.net

Thermal Treatment Methods (e.g., Incineration)

Incineration is a high-temperature thermal process that destroys PCBs. It is generally considered the preferred and most established technology for the disposal of materials with high PCB concentrations (>50 ppm). [4 from first set] The process must be conducted in a specialized, licensed facility, such as a rotary kiln incinerator, operating at temperatures above 1,200°C with a long residence time for the gases in an afterburner to ensure complete destruction. [13 from first set] This method can achieve a destruction and removal efficiency (DRE) of 99.9999%. clu-in.org While highly effective, incineration is costly, and there can be public opposition to the construction of new facilities and the transport of hazardous waste. nih.gov Furthermore, improper combustion can potentially generate more toxic byproducts like dioxins and furans. clu-in.org

| Parameter | Requirement/Specification | Reference |

| Applicability | Wastes containing > 50 ppm PCBs | [4 from first set] |

| Technology | Rotary kiln incinerators, high-efficiency boilers | [4 from first set], [13 from first set] |

| Operating Temperature | > 1200°C in an afterburner | [13 from first set] |

| Destruction Efficiency | 99.9999% DRE | clu-in.org |

| Regulatory Status | Requires specific EPA approval under TSCA | [4 from first set], [18 from first set] |

Solvent Extraction and Separation

Solvent extraction is an ex-situ process that uses a liquid solvent to separate PCBs from contaminated soil, sediment, or sludge. researchgate.net The process involves mixing the contaminated material with a suitable solvent, which dissolves the PCBs. The PCB-laden solvent is then separated from the solid matrix, and the treated soil can potentially be returned to the site. uwaterloo.ca The concentrated PCB extract then requires further treatment, typically by incineration or another destruction technology.

A range of solvents can be used, with their effectiveness depending on the soil type and moisture content. uwaterloo.ca Common solvents include polar options like isopropanol (B130326) and ethanol, and non-polar options like hexane (B92381) and triethylamine. uwaterloo.canih.gov Technologies like Accelerated Solvent Extraction (ASE) use elevated temperatures and pressures to improve efficiency and reduce solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.com

| Solvent Type | Examples | Notes | References |

| Polar | Isopropyl Alcohol (IPA), Ethanol, Methanol | Effectiveness can be dependent on soil moisture content. IPA has been shown to be effective in multi-cycle shake extractions. | ascelibrary.org, uwaterloo.ca, nih.gov |

| Non-Polar | Hexane, Isooctane, Triethylamine | Hexane is commonly used for extraction prior to analysis and degradation. Triethylamine has shown high performance. | nih.gov, uwaterloo.ca, thermofisher.com |

| Mixed Solvents | Hexane:Dichloromethane:Methanol | Used in Pressurized Liquid Extraction (PLE) for simultaneous extraction of PCBs and their metabolites from tissue samples. | nih.gov |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to eliminate persistent organic pollutants like 2,2',3,4',6-Pentachlorobiphenyl from contaminated media, particularly soil and water. The fundamental principle of AOPs is the in-situ generation of highly reactive and non-selective chemical oxidants, most notably hydroxyl radicals (•OH). These radicals are powerful enough to initiate the breakdown of the stable aromatic rings and carbon-chlorine bonds characteristic of PCBs.

Recent studies on chemical remediation techniques for PCBs have highlighted the efficacy of AOPs, demonstrating removal efficiencies between 77% and 99%. nih.govresearchgate.net Two prominent AOPs for PCB degradation are:

Fenton Oxidation: This process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) salts to produce hydroxyl radicals. It is an effective method for treating pollutants in the aqueous phase, though its application for in-situ soil remediation can be limited by the need for acidic pH conditions and the stability of the reagents. researchgate.net

Persulfate Oxidation: This technique utilizes persulfate salts (typically sodium persulfate, Na₂S₂O₈) activated by heat, ultraviolet light, or a catalyst to generate sulfate radicals (SO₄•⁻). The sulfate radical is also a potent oxidant capable of degrading PCBs. Persulfate oxidation is often considered more suitable for a wider range of environmental conditions, including varying pH and temperature, compared to Fenton oxidation. nih.govresearchgate.net

The effectiveness of these processes can be influenced by various environmental factors, including the pH of the medium, temperature, and the amount of soil organic matter, which can consume the generated radicals. nih.govresearchgate.net

Table 1: Summary of Advanced Oxidation Processes for PCB Remediation

| Process | Mechanism | Reported Efficiency | Key Influencing Factors |

|---|---|---|---|

| Fenton Oxidation | Generation of hydroxyl radicals (•OH) from H₂O₂ and Fe²⁺. | 77-99% removal of PCBs nih.govresearchgate.net | pH (requires acidic conditions), Temperature, Soil Organic Matter nih.govresearchgate.net |

| Persulfate Oxidation | Generation of sulfate radicals (SO₄•⁻) from activated persulfate salts. | More adaptable to neutral pH and various temperatures nih.govresearchgate.net |

Natural Attenuation and Monitored Natural Recovery (MNR)

Monitored Natural Recovery (MNR) is a remediation approach for contaminated sediments that relies on naturally occurring physical, chemical, and biological processes to contain, destroy, or reduce the bioavailability and toxicity of contaminants over time. frtr.govresearchgate.net It is a deliberate strategy, not a "no-action" alternative, and requires comprehensive long-term monitoring to verify that recovery is progressing at an acceptable rate. frtr.govtandfonline.com

The primary natural processes contributing to the recovery of sites contaminated with this compound include:

Physical Isolation: The most significant process is often the deposition of clean sediment over contaminated layers. frtr.govresearchgate.net This natural burial physically isolates the PCBs from the biologically active zone of the sediment, reducing exposure to aquatic organisms and the potential for resuspension into the water column.

Chemical Transformation: While PCBs are highly resistant to degradation, slow transformation processes can occur. researchgate.net Abiotic and biotic dechlorination, where chlorine atoms are removed from the biphenyl structure, can reduce the toxicity of the compound. However, these transformations are often very slow and may serve as a supplemental recovery mechanism over the long term rather than the primary one. researchgate.net

Biological Processes: Microorganisms in the sediment can contribute to the degradation of PCBs, although the highly chlorinated nature of pentachlorobiphenyls makes them less susceptible to rapid biodegradation. itrcweb.org Bioturbation, the mixing of sediment by organisms, can also play a role by mixing contaminated sediment with cleaner, overlying material. itrcweb.org

A case study at Cottonwood Bay, Texas, demonstrated that MNR can be a suitable stand-alone remedy for PCB-contaminated sediments, with monitoring data showing that natural recovery processes led to substantial reductions in PCB concentrations in surface sediments and fish tissues. tandfonline.com

Regulatory Frameworks and Policies for PCB Management

Due to their persistence, bioaccumulation, and potential to cause adverse health effects, PCBs are subject to stringent control under both international treaties and national laws. iisd.orgwikipedia.org These frameworks aim to manage existing sources, prevent new releases, and ensure the environmentally sound disposal of PCB-containing wastes.

The primary international treaty governing PCBs is the Stockholm Convention on Persistent Organic Pollutants (POPs) . iisd.orgwikipedia.org Adopted in 2001 and entering into force in 2004, this global agreement aims to protect human health and the environment from chemicals that remain intact for long periods and become widely distributed geographically. iisd.orgwikipedia.orgepd.gov.hk

Key provisions of the Stockholm Convention relevant to PCBs include:

Initial Listing: PCBs were included among the original 12 POPs, often called the "dirty dozen," targeted for elimination or reduction. iisd.orgwikipedia.org

Elimination Goals: The Convention requires parties to take specific measures to eliminate the use of PCBs in equipment (such as transformers and capacitors) by the year 2025. iisd.orggreenpeace.org

Environmentally Sound Management: Parties must make determined efforts to achieve the environmentally sound management of waste liquids containing PCBs and equipment contaminated with PCBs by the year 2028. iisd.org

Precautionary Principle: The treaty is based on the precautionary approach, which advocates for taking preventive action in the face of uncertainty about potential harm. greenpeace.org

As of 2022, the convention has been ratified by 186 parties, demonstrating a broad international commitment to controlling these hazardous chemicals. wikipedia.org

Many countries have established their own detailed regulations to implement the goals of the Stockholm Convention and manage PCB risks. In the United States, PCBs are primarily regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA). cornell.edu

The key U.S. regulations are codified in Title 40 of the Code of Federal Regulations, Part 761 (40 CFR 761) . cornell.eduecfr.gov These regulations establish a comprehensive framework for PCB management:

Concentration-Based Definitions: The regulations are based on the concentration of PCBs. For example, materials with less than 50 parts per million (ppm) are considered "excluded PCB products" and face fewer restrictions, while materials at or above 50 ppm are regulated as "PCB Items" or "PCB bulk product waste." ecfr.govfws.gov

Use, Marking, Storage, and Disposal: 40 CFR 761 details specific requirements for the use, marking, storage, and disposal of PCB-contaminated materials. cornell.educornell.edu For instance, PCB bulk product waste, such as contaminated building caulk or paint removed during demolition, must be disposed of in an EPA-approved chemical waste landfill or a permitted hazardous waste landfill. fws.gov

Spill Cleanup: The regulations include a specific policy for the cleanup of PCB spills, outlining required actions and cleanup levels. cornell.edufws.gov

Recent Updates: In 2023, the EPA updated the rules to, among other things, provide more flexibility for the disposal of PCB remediation waste, potentially reducing costs for cleanups. gza.com

State environmental agencies may also have stricter regulations than the federal government, requiring handlers of PCB waste to comply with both sets of laws. cornell.edu

Table 2: Overview of Key Regulatory Frameworks for PCB Management

| Framework | Jurisdiction | Key Provisions for PCBs |

|---|---|---|

| Stockholm Convention on POPs | International | - Eliminate use in equipment by 2025. iisd.orggreenpeace.org |

| Toxic Substances Control Act (TSCA) / 40 CFR Part 761 | United States (National) | - Regulates manufacturing, processing, use, and disposal. cornell.edu |

Future Research Directions and Emerging Topics in 2,2 ,3,4 ,6 Pentachlorobiphenyl Studies

Advancements in Analytical Techniques for Ultra-Trace Detection and Congener Profiling

The accurate assessment of risks associated with 2,2',3,4',6-pentachlorobiphenyl relies on the ability to detect and quantify it at extremely low concentrations. Future research will focus on developing more sensitive and selective analytical methods. This includes refining existing techniques like high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) to achieve lower detection limits. Furthermore, there is a growing need for methods that can rapidly and accurately determine the congener profile in complex environmental samples. nih.gov This is crucial because the toxicity and environmental fate of PCBs are highly dependent on the specific arrangement of chlorine atoms on the biphenyl (B1667301) structure. epa.gov Research into novel extraction and clean-up procedures will also be vital for improving the analysis of ultra-trace levels of this compound in diverse matrices such as soil, sediment, water, and biological tissues.

A significant area of development is the use of advanced chemometric and data analysis tools to interpret complex congener patterns. These tools can help identify sources of contamination and track the environmental transport of specific congeners like this compound. The development of certified reference materials for individual PCB congeners is also essential for ensuring the quality and comparability of data across different laboratories and studies. accustandard.comaccustandard.comaccustandard.com

Refined Understanding of Congener-Specific Environmental Behavior and Reactivity

While general knowledge about the environmental behavior of PCBs exists, a more nuanced understanding of individual congeners like this compound is required. nih.gov Future research will delve deeper into the specific physicochemical properties that govern its partitioning between air, water, soil, and sediment. Studies will aim to elucidate its specific rates of atmospheric transport, deposition, and revolatilization.

Understanding the congener-specific reactivity is also a key research direction. This includes investigating its susceptibility to various degradation processes, such as microbial dechlorination, photolysis, and metabolism in different organisms. For instance, the degree and position of chlorine atoms significantly influence a congener's biodegradability. epa.gov Research into the specific enzymatic pathways involved in the breakdown of this compound will provide valuable insights into its persistence and potential for natural attenuation. The stereochemistry of PCB congeners also plays a critical role in their toxic potential, with those that can adopt a coplanar configuration being of particular concern. nih.govepa.gov

Integrated Modeling of Fate, Transport, and Ecological Exposure Pathways

To predict the long-term environmental impact of this compound, sophisticated and integrated models are necessary. Future research will focus on developing and refining multimedia fate and transport models that can simulate its movement and distribution across various environmental compartments. These models will need to incorporate detailed, congener-specific data on physical-chemical properties, degradation rates, and intermedia transfer coefficients.

A crucial aspect of this research is the accurate modeling of ecological exposure pathways. This involves understanding how this compound bioaccumulates in food webs, from microorganisms to top predators. nih.gov Researchers will work on developing more accurate bioaccumulation models that consider factors such as the organism's diet, metabolism, and habitat. These models will be essential for predicting concentrations in wildlife and, ultimately, for assessing the potential risks to human populations who consume contaminated fish and other food products. The EPA's CompTox Chemicals Dashboard serves as a valuable resource for accessing data to support these modeling efforts. epa.gov

Development of Novel and Sustainable Remediation Technologies

The cleanup of sites contaminated with this compound remains a significant challenge. Future research is geared towards developing more effective, cost-efficient, and environmentally friendly remediation technologies. This includes both in-situ (in place) and ex-situ (off-site) approaches.

Innovative In-Situ and Ex-Situ Remediation Approaches

| Remediation Technology | Description | Key Research Focus |

| Bioremediation | Utilizes microorganisms (bacteria, fungi) to break down PCBs into less harmful substances. nih.gov | Enhancing microbial activity through biostimulation (adding nutrients) or bioaugmentation (introducing specific microbes). mdpi.com |

| Phytoremediation | Employs plants to remove, contain, or degrade PCBs from soil and water. mdpi.com | Identifying hyperaccumulator plant species and understanding the mechanisms of PCB uptake and metabolism in plants. |